molecular formula C25H20FN3O4 B3909023 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B3909023
M. Wt: 445.4 g/mol
InChI Key: QBPFQZDXFLKGPW-RMLRSCLLSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the fluorophenyl derivative with hydrazine hydrate under reflux conditions.

    Coupling with Benzamide: The final step involves coupling the hydrazone intermediate with benzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of a benzodioxole ring, a fluorophenyl group, and a benzamide moiety. This unique structure may confer specific properties and activities not found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4/c1-16(18-8-10-20(26)11-9-18)28-29-25(31)21(27-24(30)19-5-3-2-4-6-19)13-17-7-12-22-23(14-17)33-15-32-22/h2-14H,15H2,1H3,(H,27,30)(H,29,31)/b21-13+,28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPFQZDXFLKGPW-RMLRSCLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

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